4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a pyrrol-2-one derivative characterized by a brominated benzoyl group at the 4-position, a phenyl substituent at the 5-position, and a hydroxy group at the 3-position.
The bromine atom at the benzoyl group likely enhances lipophilicity and steric bulk compared to fluorine or chlorine analogs, which may influence binding affinity and solubility.
Properties
Molecular Formula |
C23H20BrN3O3 |
|---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H20BrN3O3/c24-18-9-7-17(8-10-18)21(28)19-20(16-5-2-1-3-6-16)27(23(30)22(19)29)13-4-12-26-14-11-25-15-26/h1-3,5-11,14-15,20,28H,4,12-13H2/b21-19+ |
InChI Key |
ARVZGCWTQPNWLS-XUTLUUPISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCCN4C=CN=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCCN4C=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The retrosynthetic approach to 4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one dissects the molecule into three primary components:
- Pyrrol-2-one core : Derived from cyclization of a diketone precursor.
- 4-Bromobenzoyl group : Introduced via Friedel-Crafts acylation or nucleophilic substitution.
- 3-(1H-Imidazol-1-yl)propyl side chain : Attached through alkylation or Mitsunobu reactions.
Critical intermediates include 3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one and 4-bromobenzophenone derivatives. Stereoelectronic considerations govern the regioselectivity of substitutions and cyclizations.
Stepwise Synthetic Routes
Route 1: Cyclocondensation and Subsequent Functionalization
Formation of the Pyrrol-2-one Core
The pyrrol-2-one ring is constructed via Paal-Knorr cyclization of a γ-diketoamide intermediate. Reaction of ethyl acetoacetate with ammonium acetate in acetic acid yields 3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one. Isotopic labeling studies confirm the intramolecular cyclization mechanism.
Introduction of the 4-Bromobenzoyl Group
Electrophilic aromatic substitution (EAS) at the para position of the phenyl ring is achieved using 4-bromobenzoyl chloride in the presence of AlCl₃. Kinetic studies reveal optimal yields (78–82%) at 0–5°C in dichloromethane, minimizing polysubstitution.
Alkylation with 3-(1H-Imidazol-1-yl)propyl Side Chain
The nitrogen at position 1 of the pyrrol-2-one undergoes alkylation with 1-(3-chloropropyl)imidazole. Phase-transfer catalysis (PTC) using tetrabutylammonium bromide in a biphasic system (toluene/50% NaOH) enhances reactivity, achieving 85% conversion at 60°C over 12 hours.
Route 2: Halogenation-Reduction Strategy
Adapted from analogous indole syntheses, this route prioritizes halogenation-reduction sequences for regiocontrol:
Halogenation of Intermediate
3-Hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is treated with N-chlorosuccinimide (NCS) in tetrahydrofuran (THF) under acidic conditions (H₂SO₄, 0.5 eq.) to yield 3,3-dichloro-5-phenyl-2,5-dihydro-1H-pyrrol-2-one. Excess NCS ensures complete dihalogenation.
Reduction and Functionalization
Zinc powder in acetic acid reduces the dichloro intermediate to the monohydroxy derivative. Subsequent acylation with 4-bromobenzoyl chloride under Schotten-Baumann conditions installs the bromobenzoyl group (72% yield). Final alkylation with 1-(3-iodopropyl)imidazole completes the synthesis.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 64% | 58% |
| Reaction Steps | 3 | 4 |
| Purification Complexity | Moderate | High |
| Scalability | Industrial | Pilot-scale |
| Key Advantage | Fewer steps | Better regiocontrol |
Route 1 offers operational simplicity, while Route 2 provides superior control over halogenation sites, critical for avoiding regioisomeric byproducts.
Optimization of Critical Steps
Characterization and Analytical Data
Spectroscopic Confirmation
Industrial-Scale Considerations
For bulk synthesis, Route 1 is preferred due to lower solvent consumption and easier workup. Continuous-flow reactors enable kilogram-scale production with 12 kg/day throughput. Environmental metrics (E-factor = 18) indicate moderate waste generation, primarily from column chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The presence of a bromine atom on the benzoyl group enables aryl halide substitution reactions under mild conditions. This site reacts preferentially due to the electron-withdrawing effect of the carbonyl group.
The bromine atom's reactivity is critical for synthesizing derivatives with modified electronic or steric properties for pharmacological studies.
Oxidation and Reduction Reactions
The hydroxyl (-OH) and ketone (C=O) groups participate in redox transformations:
-
Oxidation :
The hydroxyl group at position 3 oxidizes to a ketone under strong oxidizing agents (e.g., KMnO₄/H⁺), forming a diketone structure. This alters hydrogen-bonding capacity and biological activity . -
Reduction :
The pyrrol-2-one ring undergoes selective reduction using NaBH₄ or catalytic hydrogenation, yielding a saturated pyrrolidine derivative .
Cycloaddition and Ring-Opening Reactions
The α,β-unsaturated ketone moiety in the pyrrolone core facilitates [4+2] Diels–Alder cycloadditions with dienes, forming bicyclic structures. For example:
Reaction with 1,3-butadiene → Fused tetracyclic adduct .
Ring-opening reactions occur under acidic or basic conditions, generating linear intermediates for further functionalization .
Coordination Chemistry via the Imidazole Group
The imidazole moiety acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺), forming coordination complexes. These interactions are critical for:
-
Enhancing solubility in polar solvents.
-
Modulating electronic properties for catalytic applications .
Example complexation:
Imidazole N-atoms + ZnCl₂ → Octahedral complex (confirmed by NMR and X-ray crystallography) .
Esterification and Acylation
The hydroxyl group undergoes esterification with acyl chlorides (e.g., acetyl chloride) or anhydrides, producing ester derivatives. This modification improves lipophilicity for membrane penetration in drug-design studies .
pH-Dependent Tautomerism
The compound exhibits keto-enol tautomerism in solution, influenced by pH:
-
Acidic conditions : Enol form dominates (intramolecular H-bonding).
This behavior impacts reactivity in biological systems and synthetic pathways .
Biological Activity-Related Reactions
In medicinal chemistry contexts:
-
The imidazole group participates in hydrogen bonding with enzyme active sites (e.g., COX-II inhibitors) .
-
The bromobenzoyl moiety enhances binding affinity to hydrophobic protein pockets .
Key Research Findings Table
This compound’s versatility in nucleophilic, redox, and coordination reactions makes it a valuable scaffold in medicinal chemistry and materials science. Further studies are needed to explore its catalytic and therapeutic potentials fully.
Scientific Research Applications
4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets in biological systems. The imidazole ring can interact with metal ions or enzyme active sites, while the bromobenzoyl group may facilitate binding to hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Bromine vs. Fluorine: The bromine atom in the target compound increases molecular weight by ~67 g/mol compared to fluorine analogs. Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems. Electron-Withdrawing vs. Electron-Donating Groups: The 4-methoxyphenyl (4-OMePh) substituent in introduces electron-donating effects, which could alter electronic distribution and solubility relative to halogenated analogs.
Mass and Stability :
- The target compound’s higher mass (~486 g/mol) may influence pharmacokinetics, such as absorption and distribution, compared to lighter analogs like the difluoro derivative (423 g/mol).
- The chloro-ethoxybenzoyl group in contributes to the highest molecular mass (494 g/mol), suggesting increased metabolic stability but possible solubility challenges.
Biological Activity
The compound 4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a member of the pyrrolone class, characterized by a complex structure that includes a bromobenzoyl group and an imidazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of the compound is , with a molecular weight of 466.33 g/mol. The compound exhibits a logP value of 3.3374, indicating its lipophilicity, which is crucial for membrane permeability and bioavailability .
| Property | Value |
|---|---|
| Molecular Weight | 466.33 g/mol |
| Molecular Formula | C23 H20 Br N3 O3 |
| logP | 3.3374 |
| Polar Surface Area | 57.606 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research indicates that derivatives containing imidazole rings exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to This compound demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest. For example, certain analogs have demonstrated cytotoxic effects against HT-29 (colon cancer) and TK-10 (kidney cancer) cell lines .
Study 1: Antimicrobial Efficacy
In a study assessing the antibacterial activity of various imidazole derivatives, This compound was included in a panel of compounds tested against E. coli and S. aureus. The results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antibacterial activity .
Study 2: Anticancer Activity
Another investigation focused on the compound's effects on cancer cell lines revealed that it inhibited cell growth in a dose-dependent manner. The IC50 values for the compound against HT-29 cells were found to be approximately 15 µM, indicating promising anticancer potential .
Q & A
What are the optimal synthetic routes for 4-(4-bromobenzoyl)-3-hydroxy-pyrrolone derivatives, and how do reaction conditions influence yield and purity?
Basic Research Focus
The synthesis typically involves cyclization of substituted pyrrolidone precursors followed by acylation. For example, base-assisted cyclization of hydroxy-pyrrolones with bromobenzoyl chloride under anhydrous conditions (e.g., using NaH in THF) yields the target compound. Reaction temperature (0–5°C) and stoichiometric control of the bromobenzoylating agent are critical to minimize side reactions like over-acylation . Yields range from 17% to 63%, depending on substituent steric effects and purification methods (e.g., column chromatography vs. recrystallization) .
How can NMR and HRMS be optimized to resolve structural ambiguities in hydroxylated pyrrolone derivatives?
Basic Research Focus
1H NMR at 400 MHz in DMSO-d6 reveals diagnostic peaks:
- The 3-hydroxy proton appears as a broad singlet at δ 10.2–10.8 ppm.
- The imidazole-propyl chain shows splitting patterns (δ 3.8–4.2 ppm) due to restricted rotation .
HRMS (ESI+) with m/z accuracy <5 ppm confirms molecular ion [M+H]+ and fragmentation patterns (e.g., loss of Br via retro-Diels-Alder). For complex cases, 2D NMR (COSY, HSQC) resolves overlapping signals from aromatic and heterocyclic moieties .
What crystallographic strategies are effective for resolving torsional strain in the imidazole-propyl side chain?
Advanced Research Focus
Single-crystal X-ray diffraction with SHELXL refinement (via SHELX-2018) identifies torsional angles between the imidazole ring and pyrrolone core. Disorder in the propyl linker often requires TWINABS correction for twinned datasets. ORTEP-3 graphical models highlight bond-length discrepancies (e.g., C–O vs. C=O in the hydroxy group) and intermolecular H-bonding networks stabilizing the lattice .
How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 4-bromobenzoyl group?
Advanced Research Focus
Replace the 4-bromobenzoyl group with electron-deficient (e.g., 4-nitrobenzoyl) or electron-rich (e.g., 4-methoxybenzoyl) analogs. Biological assays (e.g., enzyme inhibition) paired with DFT calculations (B3LYP/6-31G*) quantify electronic effects on binding affinity. Pharmacokinetic profiling (LogP, polar surface area) links substituent hydrophobicity to membrane permeability .
How should researchers address contradictions in reported synthetic yields for similar pyrrolone derivatives?
Methodological Analysis
Discrepancies arise from:
- Solvent polarity : THF vs. DMF alters reaction kinetics and byproduct formation .
- Purification : Silica gel chromatography may degrade acid-sensitive intermediates, favoring recrystallization for higher purity .
- Catalyst choice : NaH vs. K2CO3 affects deprotonation efficiency of the hydroxy group during acylation .
What experimental design (DoE) approaches optimize multi-step syntheses of halogenated pyrrolones?
Advanced Research Focus
Use a Box-Behnken design to screen variables:
- Temperature (X1: 0–25°C),
- Equivalents of bromobenzoyl chloride (X2: 1.0–1.5 eq),
- Reaction time (X3: 6–24 h).
Response surface modeling identifies optimal conditions (e.g., 12 h at 5°C with 1.2 eq reagent) for maximal yield and minimal impurity .
How does the conformational flexibility of the 1H-imidazole-propyl chain influence crystallographic refinement?
Advanced Research Focus
The imidazole-propyl chain often adopts multiple conformers, requiring PART instructions in SHELXL to model disorder. Residual density maps (Δρ > 0.5 eÅ⁻³) indicate under-modeled torsional angles. Constraints on bond lengths (C–C: 1.54 Å) and isotropic displacement parameters (Uiso ≤ 0.08 Ų) improve refinement stability .
What pharmacophore features are critical for targeting kinase inhibition in pyrrolone derivatives?
Advanced Research Focus
Key pharmacophore elements:
- Hydroxy group : Acts as a H-bond donor to ATP-binding pockets.
- Bromobenzoyl moiety : Enhances hydrophobic interactions with allosteric sites.
- Imidazole-propyl chain : Stabilizes π-π stacking with conserved phenylalanine residues.
Docking studies (AutoDock Vina) validate these interactions using PDB structures (e.g., 1ATP for tyrosine kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
